

Early Pharmacokinetics of cis-KIN-8194: A Technical Overview

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Compound of Interest

Compound Name: *cis-KIN-8194*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early preclinical pharmacokinetic data available for **cis-KIN-8194**, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). The following sections detail the metabolic profile, experimental methodologies, and relevant signaling pathways of this compound, offering a foundational resource for researchers in oncology and drug development.

Quantitative Pharmacokinetic Parameters

Early in vivo studies in rodent models have demonstrated that **cis-KIN-8194** possesses favorable pharmacokinetic properties, supporting its potential for oral administration. The key quantitative data from these preclinical investigations are summarized below.

Parameter	Value	Species	Administration Route	Dosage	Source
Bioavailability (F)	55%	Mouse	Oral	Not Specified	[1]
Half-life (T1/2)	15.1 hours	Mouse	Oral	Not Specified	[1]
Clearance (CL)	17.4 mL/min/kg	Mouse	Oral	Not Specified	[1]
Microsomal Stability (T1/2)	49.5 minutes	Human	In vitro	Not Applicable	[1]

Experimental Protocols

The pharmacokinetic and pharmacodynamic evaluations of **cis-KIN-8194** were conducted using established in vivo and in vitro methodologies.

In Vivo Pharmacokinetic Studies

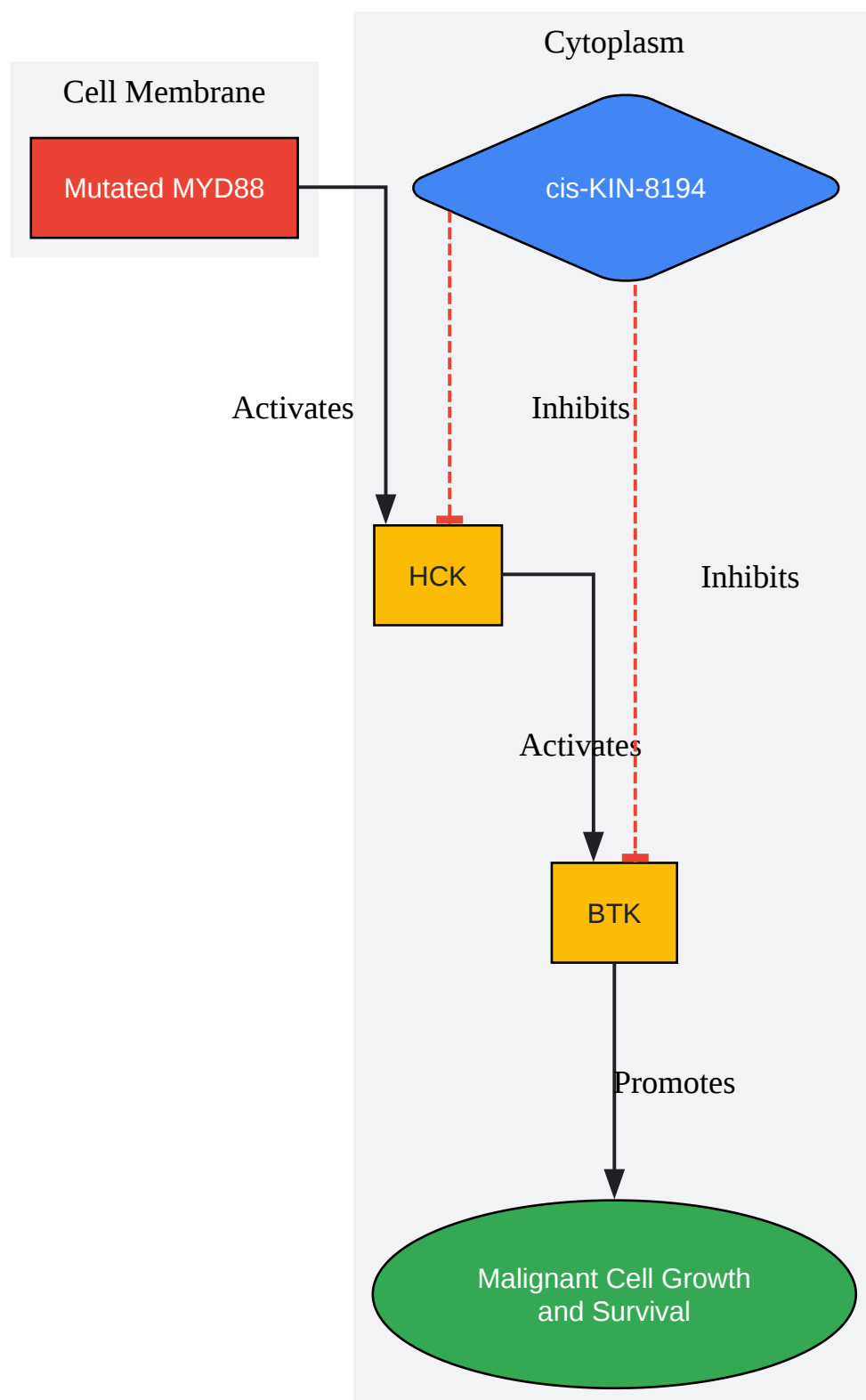
- Animal Model: C57BL/6 mice were utilized for initial pharmacokinetic profiling.[\[2\]](#) For pharmacodynamic and efficacy studies, female NOD-SCID mice (6-8 weeks old, weighing 16-20 g) were used.[\[2\]](#)
- Drug Administration:
 - Intravenous (IV): A single dose of 2 mg/kg was administered via tail vein injection in normal saline.[\[2\]](#)
 - Oral (PO): Doses of 10, 25, 50, and 75 mg/kg were administered by oral gavage.[\[2\]](#)
- Sample Collection and Analysis: The methodology for sample collection and bioanalysis to determine plasma concentrations and calculate pharmacokinetic parameters was not detailed in the provided search results.

Pharmacodynamic and Efficacy Studies

- Xenograft Models:
 - TMD-8 activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) cells, expressing either wild-type BTK (BTKWT) or ibrutinib-resistant BTKCys481Ser, were xenografted into mice.[\[2\]](#)
 - Waldenström macroglobulinemia (WM) xenograft models were also employed.[\[2\]](#)
- Treatment Regimen: For efficacy studies, mice were treated with KIN-8194 at a dose of 50 mg/kg by oral administration once daily.[\[2\]](#)
- Endpoint Analysis: Tumor cells were collected at 6 and 24 hours post-administration to assess the inhibition of phosphorylated HCK (pHCK) and phosphorylated BTK (pBTK) in a dose-dependent manner.[\[2\]](#) A 14-day daily dosing study was conducted to determine tolerability, with doses up to 75 mg/kg per day found to be tolerable.[\[2\]](#)

Mechanism of Action and Signaling Pathway

cis-KIN-8194 is a potent dual inhibitor of HCK and BTK, which are key kinases in the signaling pathways of B-cell malignancies driven by MYD88 mutations.[\[2\]](#)[\[3\]](#) Activating mutations in MYD88 lead to the upregulation and activation of HCK, which in turn activates BTK.[\[1\]](#) This signaling cascade promotes malignant cell growth and survival.[\[2\]](#)[\[3\]](#) Ibrutinib, a first-generation BTK inhibitor, is rendered ineffective by mutations in the BTK active site, such as Cys481Ser.[\[2\]](#) [\[3\]](#) **cis-KIN-8194** overcomes this resistance by targeting both HCK and BTK.[\[2\]](#)

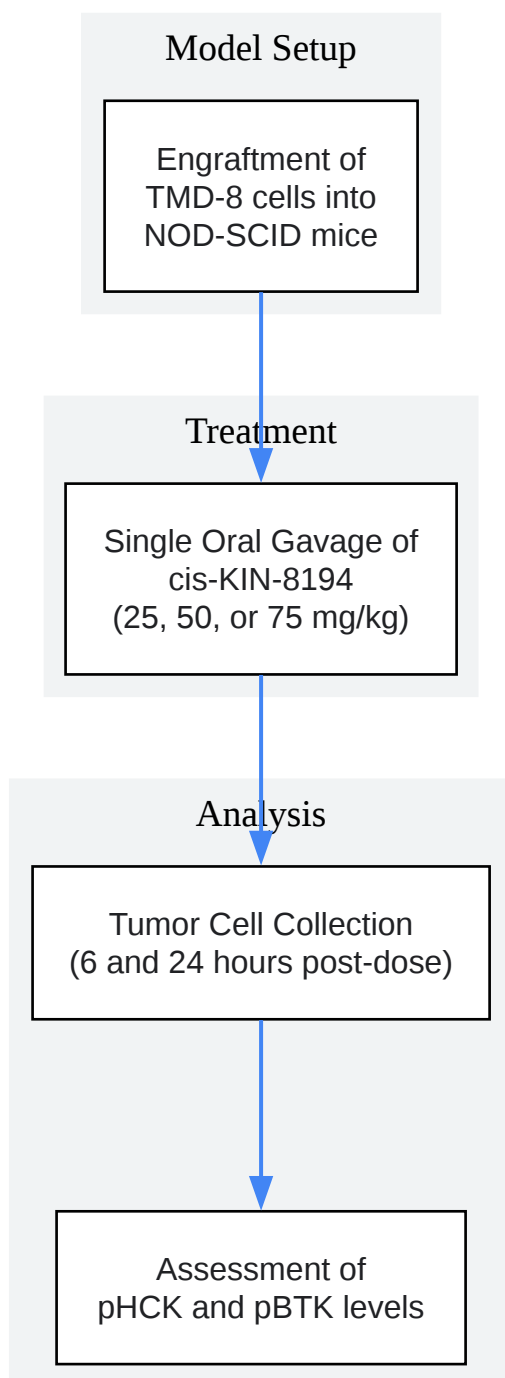


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Caption: MYD88-HCK-BTK Signaling Pathway and Inhibition by **cis-KIN-8194**.

Experimental Workflow for Pharmacodynamic Assessment

The following diagram illustrates the workflow for evaluating the in vivo pharmacodynamic effects of **cis-KIN-8194** in xenograft models.



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Caption: In Vivo Pharmacodynamic Study Workflow for **cis-KIN-8194**.

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- 3. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Pharmacokinetics of cis-KIN-8194: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8773705#early-research-on-the-pharmacokinetics-of-cis-kin-8194]

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